molecular formula C25H46O7P2 B1263899 Dolichyl diphosphate CAS No. 37247-98-6

Dolichyl diphosphate

Cat. No. B1263899
CAS RN: 37247-98-6
M. Wt: 520.6 g/mol
InChI Key: MXGLYEVGJRXBTP-QOLULZROSA-N
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Description

Dolichyl diphosphate is a dolichol phosphate. It has a role as a human metabolite and a mouse metabolite. It is a conjugate acid of a dolichyl diphosphate(3-).

Scientific Research Applications

Role in Glycoprotein Biosynthesis

Dolichyl diphosphate plays a critical role in the biosynthesis of glycoproteins. It acts as a precursor for the sugar moiety of certain glycoproteins. Studies have shown that a dolichyl diphosphate oligosaccharide containing glucose, mannose, and N-acetylglucosamine is crucial in this process. The oligosaccharide is transferred to protein, after which glucose and some mannose residues are removed, and additional sugars like acetylglucosamine, galactose, and sialic acid are added (Staneloni & Leloir, 1979).

Involvement in Enzymatic Reactions

Dolichyl diphosphate is involved in various enzymatic reactions, particularly in the initial stages of the dolichol pathway. Enzymes responsible for the first three reactions of this pathway have been identified and characterized, revealing their requirement for divalent metal ions and specific kinetic properties (Sharma, Lehle, & Tanner, 2005).

Presence in Plant and Animal Tissues

Dolichyl diphosphate oligosaccharides, similar to those in animal tissues, have been detected in plants like alfalfa roots. This suggests a wider biological role for dolichyl diphosphate in various organisms (Staneloni et al., 1980).

Impact on Cellular Processes

The molecule is implicated in significant cellular processes, such as in the formation of dolichol from dehydrodolichol, a reaction catalyzed by a specific reductase in microsomes of rat liver. This finding indicates the importance of dolichyl diphosphate in cellular lipid biosynthesis and its potential regulatory roles (Sagami, Kurisaki, & Ogura, 1993).

Implications in Aging and Development

Dolichyl diphosphate has been studied in the context of aging, with research indicating changes in its levels and synthesis in the brain and liver of aging mice. This suggests its possible involvement in age-related cellular and molecular alterations (Pullarkat, Pullarkat, & Morris, 1990). Additionally, it plays a role in spermatogenesis, as indicated by changes in its levels during early stages of this process in rats (Chen, Morris, & Allen, 1988).

Protein Glycosylation

Dolichyl diphosphate is crucial in the glycosylation of asparagine residues in proteins, where it serves as a donor in the transfer to protein. This process is essential for protein folding and function, highlighting the molecule's significance in protein biochemistry (Staneloni, Ugalde, & Leloir, 1980).

Role in Dolichol Biosynthesis

Research has also focused on the characterization of enzymes involved in dolichol biosynthesis, such as dehydrodolichyl diphosphate synthase, further elucidating the molecular pathways and regulatory mechanisms in which dolichyl diphosphate is involved (Cunillera et al., 2000).

properties

CAS RN

37247-98-6

Product Name

Dolichyl diphosphate

Molecular Formula

C25H46O7P2

Molecular Weight

520.6 g/mol

IUPAC Name

[(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenyl] phosphono hydrogen phosphate

InChI

InChI=1S/C25H46O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,25H,7-10,12,14,16,18-20H2,1-6H3,(H,29,30)(H2,26,27,28)/b22-13+,23-15+,24-17-

InChI Key

MXGLYEVGJRXBTP-QOLULZROSA-N

Isomeric SMILES

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O

SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOP(=O)(O)OP(=O)(O)O

Other CAS RN

37247-98-6

physical_description

Solid

synonyms

dolichol diphosphate
dolichol pyrophosphate
dolichyl pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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